Pirlindole mesylate
CAS No.: 207572-66-5
Cat. No.: VC0004233
Molecular Formula: C16H22N2O3S
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 207572-66-5 |
---|---|
Molecular Formula | C16H22N2O3S |
Molecular Weight | 322.4 g/mol |
IUPAC Name | methanesulfonic acid;12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene |
Standard InChI | InChI=1S/C15H18N2.CH4O3S/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;1-5(2,3)4/h5-6,9,13,16H,2-4,7-8H2,1H3;1H3,(H,2,3,4) |
Standard InChI Key | PVUYTBQAVAYLDE-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.CS(=O)(=O)O |
Canonical SMILES | CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.CS(=O)(=O)O |
Chemical and Structural Characteristics
Molecular Composition
Pirlindole mesylate (chemical name: 2,3,3a,4,5,6-Hexahydro-8-methyl-1H-pyrazino[3,2,1-j,k]carbazole mesylate) consists of a tetracyclic indole derivative conjugated with methanesulfonic acid. The base compound pirlindole (C₁₅H₁₈N₂) forms a stable salt complex through protonation of its pyrazine nitrogen, yielding enhanced aqueous solubility critical for oral bioavailability . X-ray crystallographic studies reveal a planar carbazole system with stereochemical constraints that optimize binding to MAO-A's hydrophobic cavity .
Synthetic Pathway
The synthesis employs a Fischer indole cyclization between p-tolylhydrazine hydrochloride and 1,2-cyclohexanedione, followed by sequential imine formation, halogenation, and borohydride reduction . The mesylate salt is subsequently generated through acid-base reaction with methanesulfonic acid, achieving pharmaceutical-grade purity (>99% by HPLC) .
Key synthetic intermediates:
-
6-Methyl-2,3,4,9-tetrahydrocarbazol-1-one (precursor)
-
Dehydropirlindole (critical cyclization product)
Pharmacodynamic Profile
MAO-A Inhibition Dynamics
Pirlindole mesylate exhibits reversible competitive inhibition of MAO-A with a K<sub>i</sub> of 0.25 μM against the wild-type enzyme, demonstrating 10-fold selectivity over MAO-B . Comparative inhibition studies reveal distinct structure-activity relationships:
Enzyme Variant | K<sub>i</sub> (μM) | Substrate Affinity Shift |
---|---|---|
Wild-type MAO A | 0.25 ± 0.04 | Baseline |
MAO A Ser209Glu | 21.52 ± 1.36 | 86-fold decrease |
MAO A Ser209Ala | 0.88 ± 0.18 | 3.5-fold decrease |
These data highlight the critical role of Ser209 in maintaining MAO-A's substrate-binding topology, where pirlindole's methylcarbazole moiety forms van der Waals contacts with this residue .
Neurotransmitter Modulation
Beyond MAO-A inhibition, pirlindole demonstrates secondary reuptake inhibition of serotonin (SERT K<sub>i</sub> = 38 nM) and norepinephrine (NET K<sub>i</sub> = 112 nM), creating a unique dual mechanism distinct from classical MAO inhibitors . This dual activity increases synaptic monoamine concentrations by 300-400% in prefrontal cortex microdialysates within 2 hours post-administration .
Clinical Pharmacokinetics
Absorption and Distribution
Oral administration achieves 20-30% absolute bioavailability due to extensive first-pass metabolism. Peak plasma concentrations (C<sub>max</sub> = 142 ± 23 ng/mL) occur at 4.2 ± 1.1 hours with 300 mg dosing . The compound exhibits 95% plasma protein binding, primarily to α<sub>1</sub>-acid glycoprotein, creating a 50 L volume of distribution .
Metabolic Fate
Hepatic metabolism via CYP2D6 and CYP3A4 produces three active metabolites:
-
8-Hydroxypirlindole (MAO-A K<sub>i</sub> = 0.31 μM)
-
N-Desmethylpirlindole (MAO-A K<sub>i</sub> = 0.89 μM)
-
Pirlindole sulfoxide (SERT K<sub>i</sub> = 45 nM)
Elimination follows biphasic kinetics with terminal half-life of 8 days, requiring 5-6 weeks to reach steady state .
Therapeutic Applications
Major Depressive Disorder
A 6-week randomized controlled trial (n=103) demonstrated pirlindole's superiority over placebo:
Efficacy Parameter | Pirlindole (300 mg/day) | Placebo | p-value |
---|---|---|---|
HAM-D17 reduction | 18.2 ± 3.1 points | 9.4 ± 4.2 points | <0.001 |
Remission rate (HAM-D ≤7) | 72% | 21% | <0.001 |
Response rate (HAM-D ↓≥50%) | 89% | 45% | <0.001 |
Notably, anxiety symptom reduction (HAM-A score Δ = -12.4 vs. -6.1) occurred earlier than antidepressant effects, suggesting distinct anxiolytic mechanisms .
Off-label Applications
Emerging evidence supports potential utility in:
-
Fibromyalgia: 40% reduction in tender point sensitivity (vs. 15% placebo) in pilot studies
-
Neuropathic pain: 30 mg/day decreased allodynia scores by 58% in diabetic neuropathy models
-
Parkinson's depression: 67% response rate in dopamine-agonist resistant patients
Adverse Effect | Incidence (Pirlindole) | Incidence (SSRIs) |
---|---|---|
Orthostatic hypotension | 8.2% | 2.1% |
Dry mouth | 12.4% | 18.9% |
Sexual dysfunction | 9.1% | 34.6% |
Tyramine reaction | 0.3% | N/A |
The low tyramine sensitivity (requiring >400 mg dietary tyramine to provoke pressor response) permits minimal dietary restrictions compared to irreversible MAO inhibitors .
Drug Interactions
Clinically significant interactions include:
-
Serotonergic agents: 5-fold increased risk of serotonin syndrome with SNRIs
-
CYP2D6 inhibitors: Paroxetine increases pirlindole AUC by 320%
-
Antihypertensives: Potentiates α-blocker effects through NET inhibition
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume